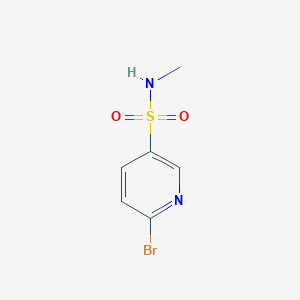

6-Bromo-N-methylpyridine-3-sulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

6-Bromo-N-methylpyridine-3-sulfonamide is a chemical compound with the molecular formula C6H7BrN2O2S and a molecular weight of 251.1 g/mol It is a brominated derivative of pyridine, featuring a sulfonamide group at the 3-position and a methyl group attached to the nitrogen atom

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-methylpyridine-3-sulfonamide typically involves the bromination of N-methylpyridine-3-sulfonamide. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade reagents and solvents, along with efficient purification techniques such as recrystallization or chromatography, ensures the production of high-quality compound .

Análisis De Reacciones Químicas

Types of Reactions

6-Bromo-N-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The sulfonamide group can participate in oxidation or reduction reactions, leading to the formation of sulfonic acids or sulfinamides.

Coupling Reactions: It can be used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with boronic acids.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, or alkoxide bases. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or reducing agents like sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are employed in the presence of aryl or alkyl boronic acids.

Major Products Formed

Substitution Reactions: Products include azido, thio, or alkoxy derivatives of N-methylpyridine-3-sulfonamide.

Oxidation and Reduction: Products include sulfonic acids or sulfinamides.

Coupling Reactions: Products include biaryl or alkyl-aryl derivatives.

Aplicaciones Científicas De Investigación

It appears that "6-Bromo-N-methylpyridine-3-sulfonamide" is a chemical compound with potential applications as an inhibitor of kinase activity, particularly PI3-kinase activity . Specifically, pyridine-3-sulfonamide compounds are of interest as PI3-kinase inhibitors .

PI3-Kinase Inhibition and Related Applications

- PI3-Kinase Function : PI3-kinases play a role in converting phosphoinositides, which act as second messengers in cell signaling .

- Therapeutic Potential : Inhibiting PI3-kinase activity may be beneficial in treating disorders linked to inappropriate kinase activity, especially those mediated by PI3-kinase mechanisms . Such disorders include:

- Respiratory diseases like asthma, chronic obstructive pulmonary disease (COPD), and idiopathic pulmonary fibrosis (IPF) .

- Ciliopathy, including primary ciliary dyskinesia, polycystic liver disease, and nephronophthisis .

- Bacterial infections, such as respiratory tract infections caused by S. Pneumoniae, H. Influenzae, M. Catarrhalis, and/or mycobacteria like Mycobacterium tuberculosis, as well as bacterial exacerbations of respiratory conditions like asthma, COPD, cystic fibrosis, and pneumonia .

- Viral infections, including respiratory tract infections caused by influenza, rhinovirus, respiratory syncytial virus (RSV), human parainfluenza virus (HPIV), adenovirus, and/or coronavirus, and viral exacerbations of respiratory conditions and lung damage such as asthma, COPD, and cystic fibrosis .

- Other non-viral respiratory infections like aspergillosis and leishmaniasis .

- Allergic diseases, including allergic rhinitis, atopic dermatitis, and psoriasis .

- Autoimmune diseases such as ankylosing spondylitis, Churg- Strauss syndrome, Crohn's disease, Glomerulonephritis, Henoch-Schonlein purpura, and idiopathic thrombocytopenic purpura .

- Specific PI3K Isoforms : The compounds may selectively inhibit PI3Kδ, which is implicated in vascular permeability and airway tissue edema via the VEGF pathway . PI3Kδ also plays a role in B cell proliferation, antibody secretion, B-cell antigen and IL-4 receptor signalling, and B-cell antigen presentation, suggesting a role in autoimmune diseases like rheumatoid arthritis or systemic lupus erythematosus (SLE) .

- Infectious Disease : PI3Kδ inhibitors may help prevent infections by common airway bacterial pathogens like S. Pneumoniae . Inhibiting PI3Kδ may also be useful in treating various infections, as PI3Kδ deficient mice are more resistant to infections .

- Other Potential Applications

Mecanismo De Acción

The mechanism of action of 6-Bromo-N-methylpyridine-3-sulfonamide depends on its specific application. In biological systems, it may act by inhibiting enzymes or modulating receptor activity. The bromine atom and sulfonamide group play crucial roles in its interaction with molecular targets, often forming hydrogen bonds or covalent bonds with active sites on proteins or other biomolecules .

Comparación Con Compuestos Similares

Similar Compounds

2-Bromo-6-methylpyridine: Another brominated pyridine derivative with similar reactivity but different substitution pattern.

6-Bromo-2-methylpyridine: Similar structure but with the methyl group at the 2-position instead of the nitrogen atom.

Uniqueness

6-Bromo-N-methylpyridine-3-sulfonamide is unique due to the presence of both a bromine atom and a sulfonamide group on the pyridine ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry .

Actividad Biológica

6-Bromo-N-methylpyridine-3-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a bromine atom at the sixth position of the pyridine ring and a sulfonamide functional group at the third position. Its molecular formula is C7H8BrN2O2S, with a molecular weight of approximately 227.09 g/mol. The structural characteristics significantly influence its biological activity, particularly its antibacterial properties due to the sulfonamide moiety, which mimics p-aminobenzoic acid (PABA) and inhibits bacterial folic acid synthesis essential for growth and replication.

The primary mechanism of action for this compound involves:

- Inhibition of Bacterial Growth : The sulfonamide group competes with PABA for the active site of dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. This inhibition leads to a decrease in nucleic acid synthesis, ultimately hindering bacterial proliferation.

- Enzyme Interaction : The compound may also interact with various enzymes and receptors due to its structural features, leading to modulation of biochemical pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Notable findings include:

- Minimum Inhibitory Concentrations (MICs) : Studies have shown that the compound displays MIC values ranging from 31.25 to 250 µg/mL against various pathogens including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae .

- Comparison with Other Compounds : In comparative studies, it has been noted that compounds with similar structures often show varying degrees of biological activity. For instance, derivatives lacking bromine substitution generally exhibit reduced potency .

Research Findings and Case Studies

A detailed examination of various studies provides insights into the biological activity of this compound:

Future Applications

The potential applications of this compound extend beyond antimicrobial activities:

- Drug Development : Its structural properties make it a valuable intermediate in synthesizing new pharmaceuticals targeting various diseases.

- Cancer Research : Preliminary studies suggest that derivatives may exhibit antiproliferative effects against cancer cell lines, warranting further investigation into their potential as anticancer agents .

Propiedades

IUPAC Name |

6-bromo-N-methylpyridine-3-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2O2S/c1-8-12(10,11)5-2-3-6(7)9-4-5/h2-4,8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDUQILGKKMSQET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)C1=CN=C(C=C1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.